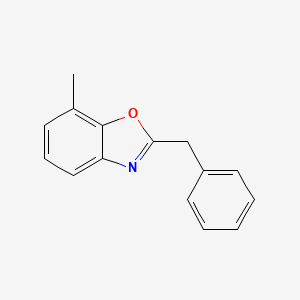![molecular formula C17H22FNO B7561074 Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is the primary inhibitory neurotransmitter in the central nervous system, and GABA-AT plays a crucial role in regulating GABA levels. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders.
Mécanisme D'action
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. This increase in GABA levels results in enhanced inhibitory neurotransmission, which can reduce the excitability of neurons and prevent seizures and anxiety-like behaviors.
Biochemical and Physiological Effects:
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has been shown to increase GABA levels in several brain regions, including the hippocampus, amygdala, and prefrontal cortex. This increase in GABA levels has been associated with a reduction in seizure activity and anxiety-like behaviors. Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has also been shown to have a low potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has several advantages as a research tool, including its high potency and selectivity for GABA-AT. However, the compound is relatively unstable and requires careful handling and storage. Additionally, Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Orientations Futures
Future research on Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, studies could investigate the long-term effects of Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone on GABA levels and neurotransmission. Further research could also explore the potential of Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone as a tool for studying the role of GABA-AT in normal brain function and disease states.
Méthodes De Synthèse
The synthesis of Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone involves the reaction of 4-fluorobenzylpiperidine with cyclobutanone in the presence of a base catalyst. The resulting compound is then treated with a reducing agent to form Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone.
Applications De Recherche Scientifique
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone has shown promising results in reducing seizures and anxiety-like behaviors. Clinical trials have also demonstrated its safety and tolerability in humans.
Propriétés
IUPAC Name |
cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO/c18-16-6-4-13(5-7-16)12-14-8-10-19(11-9-14)17(20)15-2-1-3-15/h4-7,14-15H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXLPIDKEQFOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)


![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)

![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)